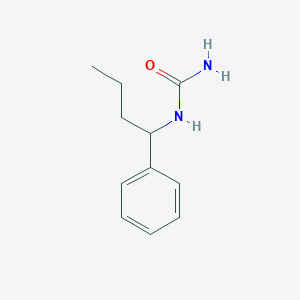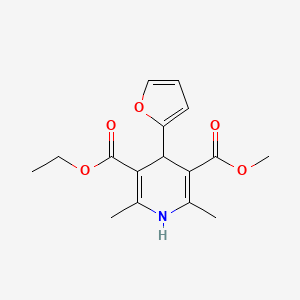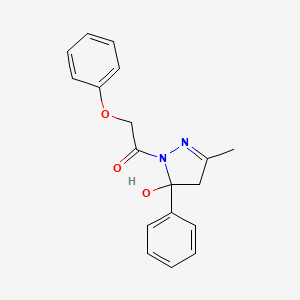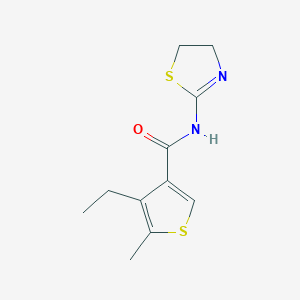
N-(1-phenylbutyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-phenylbutyl)urea, also known as PBuU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. PBuU is a urea derivative that has been synthesized through several methods, including the reaction of 1-phenylbutylamine with carbonyl diimidazole. PBuU has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(1-phenylbutyl)urea is not fully understood. However, it has been suggested that N-(1-phenylbutyl)urea may exert its effects through the modulation of various signaling pathways. For example, N-(1-phenylbutyl)urea has been found to inhibit the production of pro-inflammatory cytokines, suggesting that it may exert its anti-inflammatory effects through the regulation of the immune system.
Biochemical and Physiological Effects
N-(1-phenylbutyl)urea has been found to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory and neuroprotective effects, N-(1-phenylbutyl)urea has also been found to exhibit antioxidant and anti-cancer effects. These effects make N-(1-phenylbutyl)urea a promising candidate for further research in the field of medicine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-phenylbutyl)urea has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it a viable option for further research. However, N-(1-phenylbutyl)urea also has some limitations. It has not been extensively studied in vivo, and its mechanism of action is not fully understood. Additionally, N-(1-phenylbutyl)urea may have limited solubility in certain solvents, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for N-(1-phenylbutyl)urea research. One area of research could focus on the development of N-(1-phenylbutyl)urea as a treatment for neurodegenerative diseases. Another area of research could focus on the development of N-(1-phenylbutyl)urea as a treatment for inflammatory diseases such as arthritis. Additionally, further research could be conducted to better understand the mechanism of action of N-(1-phenylbutyl)urea and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of N-(1-phenylbutyl)urea involves the reaction of 1-phenylbutylamine with carbonyl diimidazole. This reaction results in the formation of N-(1-phenylbutyl)urea. The synthesis of N-(1-phenylbutyl)urea has been optimized to increase the yield and purity of the compound, making it a viable option for further research.
Aplicaciones Científicas De Investigación
N-(1-phenylbutyl)urea has been found to exhibit various therapeutic applications. One study found that N-(1-phenylbutyl)urea has anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as arthritis. Another study found that N-(1-phenylbutyl)urea has neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-phenylbutylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-6-10(13-11(12)14)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H3,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVVKQXHKDSVEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CC=C1)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5553398 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4957760.png)
![N-[4-(1-adamantyl)-2,6-dibromophenyl]acetamide](/img/structure/B4957773.png)
![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-1H-indol-3-yl]ethanone](/img/structure/B4957790.png)
![1-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-3-(2-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B4957797.png)
![2,2'-[[(2-furylmethyl)imino]bis(methylene)]bis(5-chloro-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione)](/img/structure/B4957804.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B4957806.png)

![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4957823.png)
![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4957830.png)




